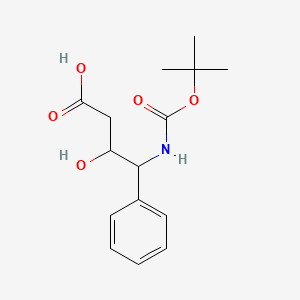![molecular formula C12H14BrN3O2S B13539940 3-((5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539940.png)
3-((5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-bromo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione is a complex organic compound that features a benzotriazole moiety substituted with a bromine atom and linked to a thiane-1,1-dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-bromo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione typically involves multiple steps:
Formation of 5-bromo-1H-1,2,3-benzotriazole: This can be achieved by brominating 1H-1,2,3-benzotriazole using bromine in an appropriate solvent.
Attachment of the benzotriazole moiety: The 5-bromo-1H-1,2,3-benzotriazole is then reacted with a suitable thiane-1,1-dione precursor under conditions that facilitate the formation of the desired linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(5-bromo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiane-1,1-dione moiety can participate in redox reactions.
Cyclization Reactions: The compound can undergo intramolecular cyclization under certain conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazole derivatives, while oxidation and reduction reactions can modify the thiane-1,1-dione moiety.
Applications De Recherche Scientifique
3-[(5-bromo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as corrosion inhibitors or UV stabilizers.
Biological Research: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into molecular recognition and binding.
Mécanisme D'action
The mechanism of action of 3-[(5-bromo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions or enzymes, while the thiane-1,1-dione structure can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-1H-1,2,3-benzotriazole: A simpler compound that lacks the thiane-1,1-dione moiety.
1lambda6-thiane-1,1-dione: A compound that lacks the benzotriazole moiety.
Uniqueness
3-[(5-bromo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione is unique due to the combination of the benzotriazole and thiane-1,1-dione moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets compared to its simpler counterparts.
Propriétés
Formule moléculaire |
C12H14BrN3O2S |
|---|---|
Poids moléculaire |
344.23 g/mol |
Nom IUPAC |
3-[(5-bromobenzotriazol-1-yl)methyl]thiane 1,1-dioxide |
InChI |
InChI=1S/C12H14BrN3O2S/c13-10-3-4-12-11(6-10)14-15-16(12)7-9-2-1-5-19(17,18)8-9/h3-4,6,9H,1-2,5,7-8H2 |
Clé InChI |
BGTXABVJRUGMMR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CS(=O)(=O)C1)CN2C3=C(C=C(C=C3)Br)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


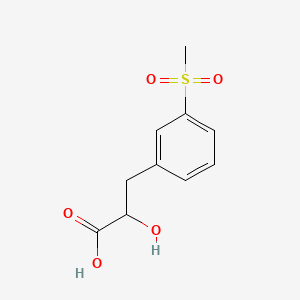
![3-{1-Azabicyclo[1.1.0]butan-3-yl}-1-(diphenylmethyl)azetidin-3-ol](/img/structure/B13539864.png)
![Lithium(1+) 3-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate](/img/structure/B13539870.png)
![Furo[3,4-d]-1,3,2-dioxaborole, 2-ethyltetrahydro-, cis-](/img/structure/B13539875.png)
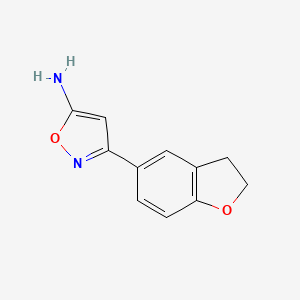

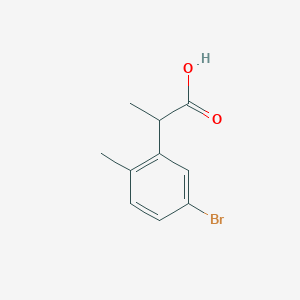
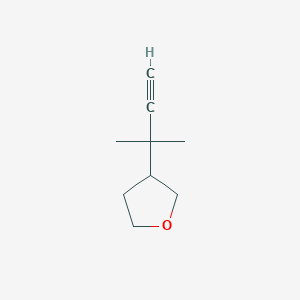
![2-(6-{2-[(Tert-butyldimethylsilyl)oxy]ethyl}-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl)ethan-1-amine](/img/structure/B13539891.png)
![(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13539910.png)
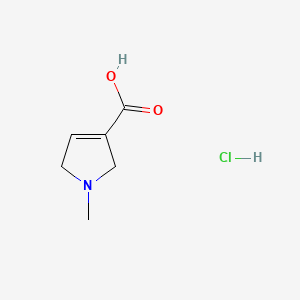
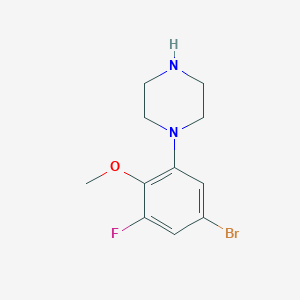
![4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoicacid](/img/structure/B13539923.png)
